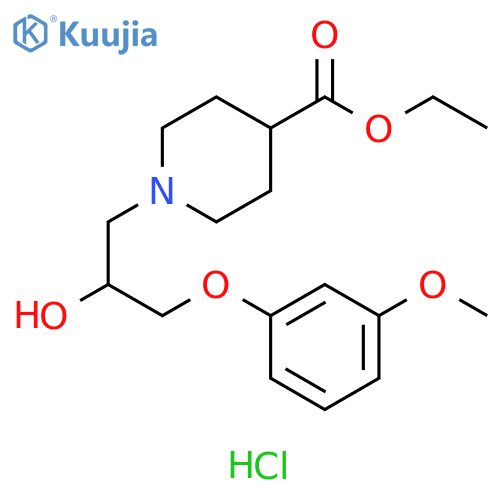

Cas no 473567-24-7 (ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride)

473567-24-7 structure

商品名:ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride

CAS番号:473567-24-7

MF:C18H28ClNO5

メガワット:373.871624946594

MDL:MFCD02220832

CID:5232103

PubChem ID:2770271

ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinecarboxylic acid, 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-, ethyl ester, hydrochloride (1:1)

- ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride

-

- MDL: MFCD02220832

- インチ: 1S/C18H27NO5.ClH/c1-3-23-18(21)14-7-9-19(10-8-14)12-15(20)13-24-17-6-4-5-16(11-17)22-2;/h4-6,11,14-15,20H,3,7-10,12-13H2,1-2H3;1H

- InChIKey: WZQUPMVREKYXHO-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(C(=O)OCC)CC1)C(O)COC1C=CC=C(OC)C=1.Cl

ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-236240-0.5g |

473567-24-7 | 95% | 0.5g |

$671.0 | 2024-06-19 | ||

| Enamine | EN300-236240-10.0g |

473567-24-7 | 95% | 10.0g |

$3007.0 | 2024-06-19 | ||

| Life Chemicals | F0840-0020-15mg |

ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |

473567-24-7 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362101-50mg |

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride |

473567-24-7 | 98% | 50mg |

¥14786.00 | 2024-05-12 | |

| Life Chemicals | F0840-0020-2μmol |

ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |

473567-24-7 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0840-0020-10μmol |

ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |

473567-24-7 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Enamine | EN300-236240-5.0g |

473567-24-7 | 95% | 5.0g |

$2028.0 | 2024-06-19 | ||

| Life Chemicals | F0840-0020-20mg |

ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate hydrochloride |

473567-24-7 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362101-1g |

Ethyl 1-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperidine-4-carboxylate hydrochloride |

473567-24-7 | 98% | 1g |

¥17609.00 | 2024-05-12 | |

| Enamine | EN300-236240-1.0g |

473567-24-7 | 95% | 1.0g |

$699.0 | 2024-06-19 |

ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

473567-24-7 (ethyl 1-2-hydroxy-3-(3-methoxyphenoxy)propylpiperidine-4-carboxylate hydrochloride) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬